molecular formula C6H9FN2 B2837187 5-fluoro-1-(propan-2-yl)-1H-pyrazole CAS No. 1803589-80-1

5-fluoro-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2837187
CAS No.: 1803589-80-1
M. Wt: 128.15
InChI Key: ASTAQTZSWTYSLF-UHFFFAOYSA-N
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Description

5-fluoro-1-(propan-2-yl)-1H-pyrazole is a fluorinated heterocyclic compound with the molecular formula C6H9FN2 and a molecular weight of 128.15 g/mol. It is characterized as a clear to yellow liquid (yellow to pale yellow oil) under standard conditions and should be stored sealed in a dry environment at room temperature (20-22 °C) . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery. Its core structure is a key building block for the development of more complex molecules. For instance, it is a fundamental precursor in the synthesis of substituted pyrazolopyridines, which are investigated for their potential in treating cardiovascular diseases . Furthermore, the pyrazole scaffold is a privileged structure in the design of metalloproteinase inhibitors, such as those targeting meprin α and β, which are emerging as potential therapeutic targets for conditions like cancer, fibrotic diseases, and Alzheimer's disease . The structural motif of a fluorinated pyrazole is also present in active agrochemicals, such as the fungicide isoflucypram, highlighting its utility beyond pharmaceutical applications . As a building block, the isopropyl substitution at the 1-position and the fluorine atom at the 5-position of the pyrazole ring provide strategic points for further chemical modification, enabling researchers to explore structure-activity relationships and optimize compound properties . This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTAQTZSWTYSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Fluoro 1 Propan 2 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-fluoro-1-(propan-2-yl)-1H-pyrazole, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopropyl group and the pyrazole (B372694) ring. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six methyl protons, while the doublet is a result of the coupling of the methyl protons with the single methine proton.

The pyrazole ring protons at positions 3 and 4 will appear as distinct doublets. The coupling between these two adjacent protons (a ³J-coupling) will result in mutual splitting of their signals. The precise chemical shifts of these protons are influenced by the electronic effects of the fluorine atom and the isopropyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-3 (pyrazole)7.0 - 7.5Doublet (d)2.0 - 3.0
H-4 (pyrazole)6.0 - 6.5Doublet (d)2.0 - 3.0
CH (isopropyl)4.5 - 5.0Septet (sept)6.5 - 7.5
CH₃ (isopropyl)1.4 - 1.6Doublet (d)6.5 - 7.5

Note: The expected chemical shifts are estimations based on typical values for similar chemical environments.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom attached to the fluorine (C-5) will exhibit a large coupling constant (¹JCF) due to the direct interaction with the fluorine nucleus, appearing as a doublet. The other pyrazole carbons (C-3 and C-4) will also show smaller couplings to the fluorine atom (²JCF and ³JCF, respectively). The isopropyl group will display two signals, one for the methine carbon and one for the two equivalent methyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling (JCF, Hz)
C-5 (pyrazole)145 - 155¹J = 230 - 260
C-3 (pyrazole)135 - 145³J = 5 - 15
C-4 (pyrazole)95 - 105²J = 15 - 25
CH (isopropyl)50 - 60-
CH₃ (isopropyl)20 - 25-

Note: The expected chemical shifts and coupling constants are estimations based on typical values for fluorinated pyrazoles and isopropyl-substituted heterocycles.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a doublet of doublets due to coupling with the adjacent pyrazole protons (H-4) and the more distant proton (H-3).

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected H-F Coupling (JHF, Hz)
F-5-120 to -140³J(F, H-4) ≈ 5-10, ⁴J(F, H-3) ≈ 1-3

Note: The expected chemical shift is relative to a standard reference (e.g., CFCl₃) and is an estimation.

To definitively establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak would be observed between the signals for H-3 and H-4 of the pyrazole ring, confirming their adjacent positions. Another cross-peak would connect the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between H-3 and C-3, H-4 and C-4, the isopropyl CH and its corresponding carbon, and the isopropyl CH₃ protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the isopropyl methine proton to C-5 and C-4 of the pyrazole ring, confirming the attachment of the isopropyl group to the nitrogen at position 1. Correlations from H-3 to C-5 and C-4, and from H-4 to C-5 and C-3 would further solidify the pyrazole ring structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The C-H stretching vibrations of the isopropyl group and the pyrazole ring will appear in the region of 2850-3150 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. A key feature will be the C-F stretching vibration, which typically appears as a strong band in the 1000-1300 cm⁻¹ region.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H stretch (pyrazole)3100 - 3150Medium
C-H stretch (isopropyl)2850 - 3000Medium-Strong
C=N / C=C stretch (pyrazole ring)1400 - 1600Medium-Strong
C-F stretch1000 - 1300Strong
C-H bend (isopropyl)1350 - 1470Medium

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecular formula and structural fragments can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for unambiguously determining the elemental composition of a molecule by providing highly accurate mass measurements. thermofisher.com Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. mdpi.com This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₆H₉FN₂, the theoretical exact mass of the molecular ion ([M]+) can be calculated. By comparing this theoretical value with the experimentally measured exact mass, the molecular formula can be confirmed with a high degree of confidence. The high resolving power of these instruments is also crucial for separating the analyte signal from potential isobaric interferences, which is particularly important when analyzing complex mixtures. thermofisher.com

Table 1: Theoretical Isotopic Distribution for [C₆H₉FN₂]⁺

Isotope Mass (Da) Relative Abundance (%)
A 127.0750 100.00
A+1 128.0782 6.88

This interactive table allows for sorting and filtering of the theoretical isotopic data.

Electrospray Ionization (ESI-TOF) for Molecular Ion Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing for the generation of intact molecular ions with minimal fragmentation. When coupled with a time-of-flight (TOF) mass analyzer, ESI-TOF provides accurate mass measurements and is capable of high throughput analysis. In the context of this compound, ESI would likely produce the protonated molecule, [M+H]⁺, in the positive ion mode. The high-resolution capabilities of modern TOF analyzers would enable the precise mass determination of this ion, further confirming the molecular formula. nih.gov The fragmentation pattern, although often minimal with ESI, can provide valuable structural information if induced through techniques like collision-induced dissociation (CID).

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles.

Crystallographic Analysis of Molecular Conformations

By obtaining a suitable single crystal of this compound and analyzing its diffraction pattern, the exact conformation of the molecule in the crystalline state can be determined. nih.govresearchgate.net This would reveal the planarity of the pyrazole ring and the orientation of the isopropyl and fluoro substituents relative to the ring. For instance, in the crystal structure of 4-fluoro-1H-pyrazole, the pyrazole moieties are planar. nih.gov Similar planarity would be expected for the pyrazole ring in this compound. The analysis would also precisely define the bond lengths and angles within the molecule, providing insight into the electronic effects of the substituents.

Table 2: Expected Crystallographic Data Parameters for a Pyrazole Derivative

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules in the unit cell.
Bond Lengths (Å) The distances between bonded atoms.
Bond Angles (°) The angles formed by three connected atoms.

This interactive table outlines the key parameters obtained from a single-crystal XRD experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The pyrazole ring in this compound acts as a chromophore, the part of the molecule responsible for light absorption.

The absorption spectrum of pyrazole and its derivatives typically exhibits strong absorption bands in the UV region, which are attributed to π → π* electronic transitions within the aromatic ring. nih.gov The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the pyrazole ring. For this compound, the fluorine and isopropyl groups would be expected to cause a shift in the λmax compared to unsubstituted pyrazole. The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. uzh.ch Analysis of the UV-Vis spectrum can provide valuable insights into the electronic structure of the molecule. researchgate.netuobabylon.edu.iq

Table 3: Common Electronic Transitions in Heterocyclic Aromatic Compounds

Transition Description Typical Wavelength Range
π → π* Promotion of an electron from a π bonding orbital to a π* antibonding orbital. 200-400 nm

This interactive table summarizes the types of electronic transitions observable with UV-Vis spectroscopy.

Thermal Analysis Techniques for Stability and Decomposition Studies

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For a novel compound such as this compound, these methods would be indispensable for characterizing its thermal stability, identifying phase transitions, and understanding its decomposition pathways.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material. It works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data, a TGA curve, plots mass loss versus temperature.

A hypothetical TGA study of this compound would aim to determine its decomposition temperature, which is the temperature at which the compound begins to lose mass due to degradation. The analysis would also reveal the number of decomposition steps and the mass loss associated with each step, providing insights into the decomposition mechanism. For instance, the initial mass loss might correspond to the cleavage of the isopropyl group, followed by the fragmentation of the fluorinated pyrazole ring at higher temperatures.

Hypothetical TGA Data for this compound

Temperature Range (°C) Weight Loss (%) Corresponding Fragment Loss (Speculative)
Onset - TBD TBD Initial decomposition

This table is for illustrative purposes only, as no experimental data is available.

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect endothermic processes (heat absorption), such as melting and boiling, and exothermic processes (heat release), such as crystallization and decomposition.

For this compound, a DSC analysis would be critical for identifying its melting point, a key physical property. It could also reveal other phase transitions, such as solid-solid transitions, and provide information about the energy associated with these processes. Furthermore, the exothermic events observed in a DSC thermogram would correspond to the decomposition of the molecule, and the energy released during these events is a measure of its energetic potential.

Hypothetical DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting TBD TBD TBD

This table is for illustrative purposes only, as no experimental data is available.

Computational and Theoretical Investigations of 5 Fluoro 1 Propan 2 Yl 1h Pyrazole and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.govresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for analyzing molecules like 5-fluoro-1-(propan-2-yl)-1H-pyrazole and its analogs. DFT calculations can elucidate various aspects of molecular structure and reactivity. tandfonline.commdpi.com

Before calculating other properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.gov For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of the flexible propan-2-yl group necessitates a conformational analysis to identify the most stable arrangement (conformer) of this group relative to the pyrazole (B372694) ring. nih.gov Studies on similar fluorinated heterocyclic compounds have shown that fluorine substitution can influence the conformational preferences of adjacent groups. mdpi.com The optimization is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311+G(2d,p), which has been shown to provide reliable geometries for pyrazole derivatives. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Ring Analog This table presents typical bond lengths and angles for a pyrazole ring system, as would be determined by DFT calculations. The actual values for this compound would require a specific calculation.

ParameterTypical Value (Å or °)
N1-N2 Bond Length1.35 Å
N2-C3 Bond Length1.33 Å
C3-C4 Bond Length1.42 Å
C4-C5 Bond Length1.36 Å
C5-N1 Bond Length1.34 Å
N1-N2-C3 Angle112.0 °
N2-C3-C4 Angle105.0 °
C3-C4-C5 Angle106.0 °
C4-C5-N1 Angle105.0 °
C5-N1-N2 Angle112.0 °

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that will most likely accept electrons from a nucleophile. nih.gov

Table 2: Illustrative FMO Data for a Fluorinated Pyrazole Analog This table provides example energy values for HOMO, LUMO, and the energy gap, which are key outputs of FMO analysis.

ParameterEnergy (eV)Implication
EHOMO-6.8 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.6 eVChemical stability and reactivity

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's charge distribution. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with electronegative atoms (like nitrogen and the fluorine atom) and are susceptible to electrophilic attack. nih.gov

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These regions are prone to nucleophilic attack. acu.edu.in

Green regions denote neutral potential.

For this compound, the MEP map would likely show negative potential around the fluorine atom and the two nitrogen atoms of the pyrazole ring, highlighting these as sites for potential electrophilic interaction. tandfonline.comnih.gov The hydrogen atoms of the propan-2-yl group would likely show a positive potential.

To quantify the charge distribution within the molecule, methods like Mulliken population analysis or Natural Population Analysis (NPA) are employed. researchgate.netresearchgate.net These analyses assign partial atomic charges to each atom in the molecule, providing a more detailed picture of the electronic effects of different substituents. stackexchange.comresearchgate.net

Mulliken Population Analysis : This is a common method for calculating atomic charges from the coefficients of the basis functions in the molecular orbitals. researchgate.netmdpi.com

Natural Population Analysis (NPA) : NPA is often considered more robust and less dependent on the basis set used in the calculation compared to Mulliken analysis. researchgate.net

For fluorinated pyrazoles, these analyses would quantify the electron-withdrawing effect of the fluorine atom, showing a significant negative partial charge on the fluorine and positive charges on the adjacent carbon atom. nih.gov This information is valuable for understanding intermolecular interactions and predicting reaction mechanisms. mdpi.com

Theoretical Studies on Solvent Effects on Electronic and Molecular Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic and molecular properties of a solute. acs.org

Studies on pyrazole and its derivatives have shown that increasing solvent polarity can lead to several changes:

Geometry : Minor changes in bond lengths and angles can occur as the molecule adapts to the solvent environment.

Dipole Moment : The dipole moment of the molecule generally increases with increasing solvent polarity, indicating a greater separation of charge induced by the solvent's electric field.

HOMO-LUMO Gap : The energy gap between the HOMO and LUMO often decreases in more polar solvents, suggesting an increase in reactivity.

Spectroscopic Properties : Solvatochromic shifts (changes in UV-Vis absorption spectra) can be predicted, with polar solvents often causing redshifts (shifts to longer wavelengths). mdpi.comnih.gov

For this compound, theoretical studies would likely show that its dipole moment increases significantly in polar solvents like water compared to nonpolar solvents like hexane. nih.gov The reactivity, as indicated by the HOMO-LUMO gap, might also be enhanced in polar environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. rsc.orgnih.gov

These models are built using a training set of molecules with known activities. nih.gov The molecules are aligned, and various molecular fields (steric, electrostatic, hydrophobic) are calculated around them. The QSAR model then correlates variations in these fields with changes in biological activity. rsc.org

Steric Fields : Bulky substituents at certain positions might be detrimental or beneficial to activity.

Electrostatic Fields : The presence of electronegative groups (like fluorine) or electropositive groups in specific regions can significantly enhance binding to a biological target. researchgate.net

Hydrophobic Fields : The model might indicate that increasing hydrophobicity in a particular region of the molecule could improve its activity. acs.org

The resulting QSAR models, often visualized as 3D contour maps, guide medicinal and agricultural chemists in designing new, more potent analogs by showing which structural modifications are likely to improve activity. rsc.orgrsc.org The predictive power of these models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.org

Development of Predictive Models Based on Theoretically Derived Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in the design of new therapeutic agents. nih.govnih.gov For pyrazole derivatives, these models are built using molecular descriptors derived from their chemical structures. These descriptors, which can include physicochemical and topological properties, help in identifying the key molecular features that determine the biological activity of the compounds. nih.gov For instance, descriptors such as dipole moment, excitation energy, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation have been identified as key in describing the cytotoxic effects of certain pyrazole analogs. nih.gov

The development of these models follows established guidelines to ensure their reliability and predictive power. nih.gov Both 2D and 3D-QSAR models have been successfully developed for pyrazole analogs, demonstrating high statistical significance. researchgate.net These models are instrumental in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process. nih.govresearchgate.net

Application of Statistical and Machine Learning Algorithms (e.g., Genetic Function Approximation, Multiple Linear Regression)

Statistical and machine learning algorithms are fundamental to building robust predictive models for pyrazole derivatives. Multiple Linear Regression (MLR) is a commonly used method to develop QSAR models that correlate molecular descriptors with biological activity. researchgate.net Genetic Function Approximation (GFA) is another powerful technique used to select the most relevant descriptors and build predictive models. researchgate.net

The Electron Conformational-Genetic Algorithm (EC-GA) method has been employed for 4D-QSAR analysis of pyrazole derivatives to identify pharmacophores and predict biological activity. nih.gov This approach uses quantum chemical calculations to construct Electron Conformational Matrices of Congruity (ECMC) and identify the Electron Conformational Submatrix of Activity (ECSA), which is common to active compounds. nih.gov The use of a genetic algorithm helps in selecting the optimal set of variables that affect bioactivities, leading to models with high predictive accuracy. nih.govgithub.com These advanced computational techniques have proven to be in good agreement with experimental data, providing reliable predictions for the biological activity of new pyrazole compounds. nih.gov

Computational Design and Virtual Screening of Novel Analogs

Computational design and virtual screening are powerful tools for identifying promising new drug candidates from large libraries of compounds. chemmethod.comresearchgate.net In the context of pyrazole derivatives, these methods are used to screen for compounds with desired biological activities, such as anticancer or anti-hyperglycemic properties. nih.govnih.gov High-Throughput Virtual Screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for specific biological targets. chemmethod.com

The virtual screening process often involves multiple stages, including the evaluation of physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to filter out less promising candidates. nih.govresearchgate.net The remaining compounds are then subjected to molecular docking to predict their binding affinity to the target protein. nih.govnih.gov This approach not only accelerates the discovery of potential therapeutic agents but also provides insights into the role of the pyrazole scaffold in enzyme inhibition. chemmethod.com

Compound ClassScreening MethodKey Findings
Pyrazole derivatives of Usnic AcidVirtual Screening, Molecular Docking, MD SimulationIdentified Compound-6 as a lead anti-hyperglycemic agent against PPARγ agonists. nih.govresearchgate.net
In-house synthesized pyrazole derivativesStructure-based virtual screening (SBVS), Molecular Docking, MD SimulationIdentified potential inhibitors for various cancer-related proteins like CRMP2, C-RAF, and VEGFR. nih.gov
Pyrazole-based compoundsHigh-Throughput Virtual Screening (HTVS), Molecular DockingDiscovered new CDK8 enzyme inhibitors with favorable pharmacokinetic profiles. chemmethod.com
Pyrazolone (B3327878) derivativesPharmacophore-based virtual screening, Molecular Docking, MD simulationsIdentified dual JAK2/3 inhibitors with nanomolar potency. acs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are essential computational techniques for studying the interactions between small molecules, like this compound and its analogs, and their biological targets. researchgate.neteurasianjournals.com These methods provide detailed insights into the binding mechanisms and stability of ligand-protein complexes.

Investigation of Binding Affinities and Interaction Modes with Biological Macromolecules

Molecular docking is widely used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netnih.gov For pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes and receptors involved in diseases like cancer and diabetes. researchgate.netmdpi.comnih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with lower scores indicating stronger binding. nih.govresearchgate.net

Molecular dynamics (MD) simulations are then often employed to validate the stability of the docked complexes and to observe the dynamic behavior of the ligand-protein interactions over time. researchgate.netnih.gov These simulations provide a more realistic representation of the biological system and can reveal important details about the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interactions
Pyrazole derivatives of Usnic AcidPPARγ-7.6 to -9.2Not specified
In-house synthesized pyrazole derivativesCYP17-3.7 to -10.4Not specified
Pyrazole derivative 1bVEGFR-2 (2QU5)-10.09Hydrogen bonds
Pyrazole derivative 2bCDK2 (2VTO)-10.35Hydrogen bonds
Pyrazole-carboxamides (6a, 6b)hCA I and hCA IINot specifiedHydrogen bonds

Elucidation of Potential Target Proteins and Pathways

A significant application of computational methods is the identification of potential biological targets for novel compounds. semanticscholar.org For pyrazole derivatives, which are known to interact with a wide range of biological targets, these in silico approaches are particularly valuable. nih.govnih.gov By screening a compound against a panel of known protein structures, it is possible to identify potential targets and, by extension, the biological pathways that might be modulated by the compound.

For example, pyrazole derivatives have been shown to target various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. nih.govmdpi.com Molecular docking studies have identified pyrazole compounds as potential inhibitors of kinases such as VEGFR-2, Aurora A, and CDK2. researchgate.netnih.gov Furthermore, these computational approaches can help in understanding the structural basis for the selectivity of pyrazole derivatives for different targets. mdpi.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. researchgate.netmdpi.com Computational methods, such as Density Functional Theory (DFT), are used to model the reaction pathways, identify intermediate structures, and calculate the energies of transition states. nih.gov This information is crucial for understanding the factors that control the regioselectivity and efficiency of a reaction. nih.gov

For instance, theoretical studies have been conducted on the [3+2] cycloaddition reactions used to synthesize pyrazoles, helping to explain the observed product distributions. mdpi.comnih.gov These studies can also shed light on the role of catalysts in promoting the reaction and lowering the activation energy barriers. mdpi.com The investigation of proton transfer tautomerism in pyrazoles has also been a subject of theoretical studies, revealing the influence of substituents and the surrounding environment on the stability of different tautomers. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights

Comprehensive SAR Analysis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole Derivatives and Related Compounds

A comprehensive SAR analysis of derivatives related to this compound involves systematically modifying each part of the molecule—the pyrazole (B372694) core, the fluorine atom at position 5, the isopropyl group at position 1, and potential substitutions at other positions—to determine their individual and collective contributions to biological activity.

The biological profile of a pyrazole derivative is profoundly dictated by the nature and position of substituents on the heterocyclic ring. researchgate.net Modifications at positions 1, 3, 4, and 5 can modulate the compound's electronics, sterics, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance potency, metabolic stability, and pharmacokinetic properties. researchgate.netscispace.com For pyrazole scaffolds, the presence of a fluorine atom can significantly increase biological activity. mdpi.comnih.gov

Research on various fluorinated pyrazoles demonstrates that this enhancement can be substantial. For instance, studies on 5-fluoroindazole derivatives (a related bicyclic system) showed a 7- to 13-fold improvement in potency against the wild-type reverse transcriptase enzyme compared to their non-fluorinated counterparts. Similarly, SAR studies on indole (B1671886) derivatives revealed that 5-fluoroindoles generally had better activity than their 4-fluoroindole (B1304775) analogues, highlighting the positional importance of the fluorine atom. nih.gov The high electronegativity of fluorine can alter the electronic distribution within the pyrazole ring, influencing its pKa and ability to interact with target proteins. It can also form crucial hydrogen bonds or favorable dipole-dipole interactions within a receptor's binding pocket.

Table 1: General Impact of Fluorine Substitution on Pyrazole Activity
Compound SeriesFluorine PositionObserved Effect on ActivityPotential RationaleReference
(E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazolesOn aryl group~20-fold increase in potency as NOS inhibitorsEnhanced physicochemical and medicinal properties mdpi.com
Indole-3-carbonitrilesPosition 5 vs. 45-Fluoro derivatives showed higher potencyPositional electronic and steric effects nih.gov
General HeterocyclesAnyOften leads to a significant increase in biological activityImproved metabolic stability, binding affinity, and lipophilicity researchgate.net

The substituent at the N1 position of the pyrazole ring plays a critical role in orienting the molecule within a binding site and can significantly affect its biological activity. The choice of substituent, from small alkyl groups to large aryl moieties, can determine both potency and selectivity.

In the case of this compound, the N1-isopropyl group is a relatively small, lipophilic substituent. SAR studies on related dihydropyrazolones targeting Trypanosoma cruzi found that aliphatic substituents on the pyrazolone (B3327878) nitrogen, including isopropyl, led to the most potent compounds. frontiersin.org Conversely, in other series, such as certain meprin inhibitors, N-alkylation with groups like methyl resulted in a decrease in activity compared to the unsubstituted (N-H) analog, suggesting that an N-H bond may be a critical hydrogen bond donor for target engagement. scispace.com The optimal substituent at N1 is therefore highly target-dependent. The isopropyl group provides a degree of steric bulk that may be favorable for fitting into a specific hydrophobic pocket, while precluding activity against targets that require a hydrogen bond donor at this position.

The C4 position of the pyrazole ring is a common site for modification to further tune a compound's properties. Introducing functional groups such as carboxylic acids or sulfonyl chlorides can drastically alter a molecule's solubility, electronic profile, and potential for covalent interactions.

Carboxylic Acid: The synthesis of substituted pyrazole-4-carboxylic acids has been explored for developing hypoglycemic agents. nih.gov The introduction of a carboxylic acid group adds a strongly polar, ionizable handle to the molecule, which can serve as a key hydrogen bond donor/acceptor or form salt bridges with basic residues (like lysine (B10760008) or arginine) in a protein's active site. This modification generally increases water solubility.

Sulfonyl Chloride/Sulfonamide: The pyrazole-4-sulfonyl chloride is a reactive intermediate used to synthesize a variety of pyrazole-4-sulfonamide derivatives. nih.gov Sulfonamides are prevalent pharmacophores that can act as hydrogen bond donors and acceptors. In some cases, the sulfonyl group itself can form specific interactions, such as π-sulfur interactions, that enhance binding affinity. nih.gov The synthesis of pyrazole-4-sulfonamides has led to the discovery of compounds with potent antiproliferative activity. nih.gov

Table 2: Influence of C4-Substituents on Pyrazole Derivatives
C4-SubstituentGeneral Impact on PropertiesExample Biological ApplicationReference
Carboxylic AcidIncreases polarity and solubility; acts as H-bond donor/acceptorHypoglycemic agents nih.gov
SulfonamideActs as H-bond donor/acceptor; can form π-sulfur interactionsAntiproliferative agents, BuChE inhibitors nih.govnih.gov
Alkenyl groupModulates steric and electronic properties via C-H functionalizationPotential antifungal and anti-tumor agents rsc.org

Stereochemistry is a critical factor in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov Although this compound itself is not chiral, the introduction of a substituent at the C3 or C4 position, or a more complex chiral group at N1, would create a chiral center.

The interaction of a drug with its biological target is a three-dimensional process. Chiral recognition occurs when a biological macromolecule, such as an enzyme or receptor, preferentially binds to one enantiomer over another. This specificity arises from the precise spatial arrangement of functional groups. Studies on pyrazole derivatives containing chiral moieties have demonstrated that stereochemistry is crucial for their biological activity. mjcce.org.mk The separation and individual testing of enantiomers are essential to fully characterize the SAR and identify the most active and selective stereoisomer. nih.govrsc.org The interactions governing chiral recognition often involve a combination of hydrogen bonds, dipole-dipole interactions, and π-π stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the biological activity of a series of compounds with their physicochemical properties, which are described by numerical values known as descriptors. ej-chem.org These descriptors can be topological (2D), reflecting molecular connectivity, or conformational (3D), reflecting the spatial arrangement of atoms.

For pyrazole derivatives, QSAR models have successfully identified key descriptors that govern their activity. nih.govshd-pub.org.rsnih.gov

Topological Descriptors: Descriptors such as the topological polar surface area (TPSA) and connectivity indices (e.g., Balaban J) have shown significant correlation with the biological activity of pyrazoles. nih.govresearchgate.net A positive correlation with TPSA, for example, suggests that polar interactions are important for target binding. researchgate.net

Conformational Descriptors: 3D descriptors that account for the molecule's shape and volume (e.g., molecular volume, globularity) are also crucial. nih.govshd-pub.org.rs Steric and electrostatic contour maps derived from 3D-QSAR studies can visualize favorable and unfavorable regions around the molecular scaffold, providing direct insights for designing more potent analogues. shd-pub.org.rs

For derivatives of this compound, QSAR studies would be invaluable in predicting the activity of new analogues. By calculating descriptors related to lipophilicity (LogP), electronic properties, and molecular shape, it is possible to build predictive models that guide the synthesis of compounds with optimized activity.

Influence of Substituents at Pyrazole Positions (1, 3, 4, 5) on Biological Activity

Elucidation of Molecular Mechanisms of Action for Fluorinated Pyrazole Scaffolds

The journey from a bioactive compound to a well-understood therapeutic agent hinges on elucidating its mechanism of action. For fluorinated pyrazole scaffolds, a multi-pronged approach is employed to uncover how they function at a molecular level.

Identifying the specific biomolecule(s) a compound interacts with is a foundational step in drug discovery. A variety of powerful techniques are utilized to pinpoint the targets of novel pyrazole-based molecules. researchgate.netbroadinstitute.org

Biochemical Affinity-Based Methods : These direct approaches use a modified version of the small molecule to "pull down" its binding partners from cell lysates. researchgate.net A common strategy is photoaffinity labeling, where a photoreactive group is attached to the pyrazole analog. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification via mass spectrometry. researchgate.net Another method is affinity purification, where the pyrazole molecule is immobilized on a solid support (like beads) to capture its target proteins from a cellular extract. researchgate.net

Label-Free Direct Methods : These techniques identify targets by observing how the compound affects the physical properties of proteins in their native state. The Cellular Thermal Shift Assay (CETSA) is a prominent example. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a small molecule ligand. By heating cell lysates treated with the pyrazole compound to various temperatures and quantifying the remaining soluble protein, researchers can identify which protein has been stabilized, thus revealing the target. researchgate.net Other label-free methods include Drug Affinity Responsive Target Stability (DARTS), which assesses changes in protein stability against protease degradation upon ligand binding. researchgate.net

Genetic Interactions : This powerful approach identifies targets by observing how genetic modifications affect a cell's sensitivity to a compound. Modern techniques like CRISPR-based screening (including CRISPRi for interference and CRISPRa for activation) can systematically knock down or overexpress every gene in the genome. nih.gov If knocking down a specific gene confers resistance to a pyrazole compound, it strongly suggests the protein product of that gene is the target or a critical component of the target pathway. nih.gov

Computational Inference : In silico methods leverage vast biological and chemical databases to predict potential targets. By comparing the gene expression or phenotypic profile induced by a pyrazole compound with profiles of compounds with known mechanisms, researchers can infer its mode of action. The "Connectivity Map" is a notable example of this approach. broadinstitute.org Furthermore, computational docking can simulate how a pyrazole molecule might bind to the three-dimensional structures of known proteins, helping to prioritize potential targets for experimental validation. nih.gov

ApproachMethod ExamplePrinciple
Biochemical (Affinity-Based)Photoaffinity LabelingA modified compound covalently binds to its target upon UV light activation, enabling isolation. researchgate.net
Biochemical (Label-Free)Cellular Thermal Shift Assay (CETSA)Target proteins are identified by their increased thermal stability upon ligand binding. researchgate.net
Genetic InteractionsCRISPR ScreeningSystematically knocking down genes to find which ones alter cellular sensitivity to the compound. nih.gov
Computational InferenceConnectivity MapMatching the compound's gene expression signature to a database of signatures from known drugs to predict mechanism. broadinstitute.org

Once a primary target is identified, it is crucial to understand the selectivity of the compound. On-target interactions are responsible for the desired therapeutic effect, while off-target interactions can lead to side effects or even unexpected therapeutic benefits. acs.org The pyrazole ring itself can serve as a bioisostere for other aromatic rings like benzene (B151609) or phenol, offering improved physicochemical properties while maintaining or enhancing binding. nih.govpharmablock.com Its nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating specific interactions within a protein's binding pocket. nih.gov

For fluorinated pyrazole-based kinase inhibitors, selectivity is paramount due to the high structural homology across the human kinome. While some inhibitors like dasatinib (B193332) bind to multiple targets in a nearly identical conformation, others exhibit significant conformational plasticity. acs.org For example, the pyrazole-containing inhibitor ruxolitinib (B1666119) binds to its on-target JAK2 kinase and its off-target Src kinase in distinct conformations, with the pyrazole ring rotated 180 degrees between the two. acs.org This plasticity highlights that a compound's shape is not rigid and can adapt to different binding sites, complicating the prediction of off-target effects.

Selectivity profiling, where a compound is tested against a large panel of related proteins (e.g., a kinome scan), is essential for mapping its interaction landscape. acs.org Such studies reveal that while a compound may have a high affinity for its intended target, it may also inhibit dozens of other proteins at varying potencies. acs.org

The binding of a fluorinated pyrazole to its target(s) initiates a cascade of downstream cellular events. Analyzing these changes, known as pathway perturbation, provides a broader understanding of the compound's functional consequences.

For instance, pyrazole-based inhibitors targeting kinases in the PI3K/AKT/mTOR or JAK-STAT pathways can lead to the downregulation of phosphorylated downstream substrates, ultimately affecting cell proliferation and survival. nih.govnih.gov This can be measured using techniques like Western blotting to quantify changes in protein phosphorylation levels. nih.gov

Similarly, pyrazole-based COX-2 inhibitors perturb the inflammatory pathway. By blocking COX-2, they prevent the conversion of arachidonic acid into prostaglandins. This not only reduces inflammation but can also lead to a decrease in the production of downstream pro-inflammatory cytokines and mediators like TNF-α, IL-6, and nitric oxide (NO) in immune cells. rsc.org Analyzing these changes in cytokine profiles provides a clear picture of the compound's impact on the broader inflammatory network.

Future Research Directions and Translational Perspectives for 5 Fluoro 1 Propan 2 Yl 1h Pyrazole

Exploration of Novel Synthetic Pathways and Methodologies for Scale-Up and Diversification

The future development of 5-fluoro-1-(propan-2-yl)-1H-pyrazole and its analogs is contingent upon the establishment of efficient and scalable synthetic protocols. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, future research should focus on more innovative and sustainable strategies. nih.gov

Key areas for exploration include:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, reproducibility, and scalability. This methodology allows for precise control over reaction parameters, leading to higher yields and purity.

Catalytic C-H Fluorination: Direct, late-stage fluorination of a pre-formed 1-(propan-2-yl)-1H-pyrazole ring using modern catalytic methods presents an atom-economical and efficient route. This approach would enable the rapid synthesis of fluorinated derivatives from readily available precursors.

Multicomponent Reactions: The development of one-pot, multicomponent reactions for the direct assembly of the this compound core would significantly streamline the synthetic process, reducing waste and operational complexity.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Continuous Flow Chemistry Enhanced safety, scalability, and reproducibility.Initial setup costs and process optimization.
Catalytic C-H Fluorination High atom economy, late-stage functionalization.Regioselectivity and catalyst stability.
Multicomponent Reactions High efficiency, reduced waste, operational simplicity.Substrate scope and reaction optimization.

These advanced synthetic methodologies will be crucial for the cost-effective production of this compound on an industrial scale, as well as for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Advanced Computational Design Strategies for Next-Generation Fluorinated Pyrazoles

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation fluorinated pyrazoles with optimized properties. nih.gov By leveraging in silico techniques, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicities of novel derivatives, thereby prioritizing synthetic efforts.

Future computational strategies should encompass:

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. This understanding is crucial for predicting their interaction with biological targets.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding modes and affinities of pyrazole derivatives to specific protein targets. nih.gov This allows for the structure-based design of compounds with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing robust QSAR models, it is possible to establish mathematical relationships between the structural features of fluorinated pyrazoles and their biological activities. These models can then be used to predict the activity of virtual compounds. nih.gov

The integration of these computational approaches will accelerate the discovery of new fluorinated pyrazoles with tailored biological profiles.

Integrative Omics Approaches for Comprehensive Mechanistic Elucidation of Compound Activity

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Integrative omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular pathways modulated by these compounds.

Future research in this area should focus on:

Transcriptomic Profiling: Techniques such as RNA-sequencing can identify changes in gene expression patterns in cells or tissues treated with the compound, revealing the biological pathways that are perturbed.

Proteomic Analysis: Mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action at the protein level.

Metabolomic Studies: By analyzing the global metabolic profile of biological systems exposed to the compound, researchers can identify key metabolic pathways that are affected, which can be indicative of the compound's therapeutic or toxic effects.

The integration of these multi-omics datasets will be crucial for elucidating the precise mechanisms of action of fluorinated pyrazoles and for identifying potential biomarkers of efficacy and toxicity.

Development of Advanced In Vitro Models for Refined Biological Evaluation

The biological evaluation of this compound and its derivatives requires the use of sophisticated in vitro models that can accurately recapitulate human physiology and disease states. Moving beyond traditional 2D cell cultures, advanced models can provide more predictive data on compound efficacy and safety.

Future directions in this area include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids offer a more physiologically relevant environment compared to monolayer cultures, better mimicking the complex cell-cell and cell-matrix interactions found in tissues. mdpi.com

Organs-on-a-Chip Technology: Microfluidic devices that culture living cells in microenvironments that simulate the architecture and function of human organs can provide valuable data on the compound's effects on specific tissues. mdpi.com

High-Content Screening (HCS): Automated imaging and analysis platforms can be used to assess the effects of compounds on multiple cellular parameters simultaneously, providing a rich dataset for understanding their biological activity.

The adoption of these advanced in vitro models will enable a more accurate and predictive assessment of the therapeutic potential of novel fluorinated pyrazoles, reducing the reliance on animal testing and accelerating their translation to the clinic.

Potential for Derivatization into Multi-Target Ligands for Complex Biological Systems

The inherent structural versatility of the pyrazole scaffold makes it an ideal platform for the development of multi-target ligands. By strategically modifying the this compound core, it is possible to design compounds that can simultaneously modulate multiple biological targets, which is often a more effective strategy for treating complex diseases such as cancer and neurodegenerative disorders.

Future research should explore:

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a single, multi-target ligand.

Privileged Structure-Based Design: The pyrazole ring can be considered a "privileged structure" that can be decorated with different pharmacophoric groups to confer affinity for various biological targets.

Conjugation to Other Bioactive Molecules: this compound can be chemically linked to other known drugs or bioactive molecules to create hybrid compounds with synergistic or complementary activities.

The design and synthesis of multi-target ligands based on the this compound scaffold represents a promising avenue for the development of innovative therapeutics for complex diseases.

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-1-(propan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazines with fluorinated β-diketones or α,β-unsaturated carbonyl precursors. For example, Vilsmeier-Haack conditions (using POCl₃/DMF) enable regioselective pyrazole ring formation . Key parameters include:

  • Temperature: 80–100°C to avoid side reactions (e.g., decomposition of fluorine substituents).
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
  • Catalysts: Bases like K₂CO₃ improve cyclization yields by deprotonating intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR: Identify proton environments (e.g., fluorine coupling in aromatic regions) and confirm the isopropyl substituent (δ ~1.3–1.5 ppm for CH₃ groups) .
  • IR Spectroscopy: Detect C-F stretching vibrations (~1,100–1,250 cm⁻¹) and pyrazole ring modes (~1,500–1,600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 183.09 for C₇H₁₀FN₂) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed for derivatives of this compound?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic Substitution: Fluorine’s electron-withdrawing effect directs electrophiles to the less hindered C-4 position. Use bulky reagents (e.g., LDA) to favor C-3 functionalization .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts selectively modifies C-4 when C-5 is fluorinated .
  • Computational Modeling: DFT calculations predict reactive sites by analyzing Fukui indices and frontier molecular orbitals .

Q. What strategies are effective for analyzing conflicting biological activity data in fluorinated pyrazole analogs?

Methodological Answer: Contradictions often arise from assay conditions or substituent effects:

  • Dose-Response Studies: Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear trends .
  • Structural-Activity Relationships (SAR): Compare analogs (e.g., 5-fluoro vs. 5-chloro derivatives) to isolate fluorine’s role in target binding .
  • Control Experiments: Include positive controls (e.g., fluconazole for antifungal assays) and validate membrane permeability using logP calculations .

Q. How can computational methods guide the design of this compound derivatives for target-specific applications?

Methodological Answer:

  • Molecular Docking: Simulate binding to enzymes (e.g., CYP450 or kinases) using PyMOL or AutoDock. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .
  • ADMET Prediction: Tools like SwissADME assess bioavailability, prioritizing derivatives with optimal topological polar surface area (<140 Ų) .
  • MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .

Q. What are the best practices for resolving discrepancies in spectral data during characterization?

Methodological Answer:

  • Multi-NMR Validation: Compare experimental shifts with simulated spectra (e.g., ACD/Labs or MestReNova) to detect impurities .
  • X-ray Crystallography: Resolve ambiguous NOE signals by determining crystal structures (e.g., CCDC deposition for bond-length validation) .
  • Isotopic Labeling: Use ¹⁹F NMR or deuterated solvents to isolate overlapping signals .

Q. How can researchers mitigate synthetic byproducts in large-scale preparations of fluorinated pyrazoles?

Methodological Answer:

  • Process Optimization: Use flow chemistry to control exothermic reactions and reduce side products (e.g., dimerization) .
  • Purification Techniques: Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) for >95% purity .
  • In Situ Monitoring: Employ ReactIR or HPLC-MS to track intermediates and adjust reagent stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.